molecular formula C10H10F3NO2 B3161150 2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid CAS No. 868635-10-3

2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B3161150
CAS No.: 868635-10-3
M. Wt: 233.19 g/mol
InChI Key: YYBFUYCZERJTQH-UHFFFAOYSA-N
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Description

2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid is a branched-chain amino acid derivative featuring a trifluoromethyl (-CF₃) substituent at the para position of the phenyl ring. This compound is part of a broader class of fluorinated aromatic amino acids, which are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability, lipophilicity, and electronic effects . The hydrochloride salt of this compound (CAS: 1171929-36-4) is commercially available for research purposes, with applications in drug discovery and biochemical studies . Its molecular formula is C₁₀H₁₁ClF₃NO₂, and its synthesis typically involves multi-step reactions with protective group strategies, as seen in analogous compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-9(14,8(15)16)6-2-4-7(5-3-6)10(11,12)13/h2-5H,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBFUYCZERJTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic trifluoromethylation of a suitable precursor, such as a halogenated phenylalanine derivative, using a trifluoromethylating agent like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. This can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Trifluoromethyl-Substituted Amino Acids

The position of the trifluoromethyl group on the phenyl ring significantly impacts biological activity and physicochemical properties. For example:

  • 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid (CAS: 240490-00-0) differs only in the trifluoromethyl group’s position (meta vs. para). This positional isomer exhibits reduced similarity (0.86) to the target compound, likely due to altered steric and electronic interactions with biological targets .
  • 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid (CAS: 242475-26-9) replaces the propanoic acid backbone with an acetic acid moiety and positions the -CF₃ group at the ortho position. This structural change decreases molecular similarity (0.86) and may reduce bioavailability due to increased steric hindrance .

Table 1: Comparison of Trifluoromethyl-Substituted Amino Acid Derivatives

Compound Name Substituent Position Backbone Similarity Score CAS Number
2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid Para (-CF₃) Propanoic acid 1.00 1171929-36-4
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid Meta (-CF₃) Propanoic acid 0.86 240490-00-0
2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid Ortho (-CF₃) Acetic acid 0.86 242475-26-9

Halogenated Phenylalanine Analogues

Halogen substituents on aromatic amino acids modulate receptor binding and metabolic stability. Key comparisons include:

  • (S)-2-Amino-3-(4-fluorophenyl)propanoic acid (L-4-fluorophenylalanine, Compound 15): The fluorine atom’s smaller size and weaker electron-withdrawing effect compared to -CF₃ result in lower lipophilicity and distinct pharmacokinetic profiles .
  • (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (3,5-Diiodo-L-Tyrosine, Compound 24): Iodine substituents increase molecular weight (MW: 433.07 g/mol) and polarizability, contrasting with the -CF₃ group’s electronegativity and metabolic resistance .

Table 2: Halogenated Amino Acid Derivatives

Compound Name Halogen Substituent Molecular Weight (g/mol) Key Properties
This compound -CF₃ 218.18* High lipophilicity, metabolic stability
L-4-Fluorophenylalanine (Compound 15) -F 183.16 Moderate lipophilicity
3,5-Diiodo-L-Tyrosine (Compound 24) -I (x2) 433.07 High polarizability, radioimaging applications

*Calculated from C₁₀H₉F₃NO₂ (free acid form) .

Non-Amino Acid Trifluoromethyl Derivatives

  • This derivative is used in materials science rather than drug development .
  • 2-Fluoro-a-methyl-[1,10-biphenyl]-4-acetic acid (Proprietary name: Ansaid): A clinically approved anti-inflammatory drug. The biphenyl structure and acetic acid backbone highlight how backbone flexibility and aromatic stacking influence therapeutic activity compared to rigid amino acid scaffolds .

Biological Activity

2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as TFMPA, is an amino acid derivative that has garnered attention in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of TFMPA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TFMPA has the molecular formula C10H10F3NO2C_{10}H_{10}F_3NO_2 and features a trifluoromethyl group attached to a phenyl ring. This structural characteristic is significant as it influences the compound's interaction with biological targets.

PropertyValue
Molecular Weight233.19 g/mol
SolubilitySoluble in water
pKa9.5
LogP2.1

TFMPA exhibits various biological activities, primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors. Research indicates that TFMPA acts as an antagonist at certain glutamate receptors, particularly the AMPA receptor subtype, which plays a critical role in synaptic transmission and plasticity in the central nervous system.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of TFMPA. For instance, it has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Properties

TFMPA has also been investigated for its antioxidant capabilities. It has demonstrated potential in reducing oxidative stress markers in cellular models, suggesting a protective role against cellular damage induced by reactive oxygen species (ROS).

Case Studies

  • Neuroprotective Effects : A study published in Journal of Neurochemistry evaluated the neuroprotective effects of TFMPA in a rat model of ischemic stroke. The results indicated that TFMPA administration significantly reduced neuronal apoptosis and improved functional recovery post-stroke, likely due to its AMPA receptor antagonism .
  • Antimicrobial Efficacy : Another research article assessed the antimicrobial activity of TFMPA against multi-drug resistant bacterial strains. The findings revealed that TFMPA exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against E. coli, highlighting its potential as a lead compound for developing new antibiotics .
  • Oxidative Stress Reduction : In vitro studies demonstrated that TFMPA could reduce levels of malondialdehyde (MDA), a marker of oxidative stress, in human endothelial cells exposed to oxidative stress conditions. This suggests that TFMPA may have therapeutic implications in diseases characterized by oxidative damage .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing the lipophilicity and bioavailability of TFMPA. Modifications to the amino acid structure can lead to variations in biological activity, emphasizing the importance of SAR studies in drug design.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Trifluoromethyl GroupIncreased potency
Alteration of Amino GroupVariable effects on receptor binding
Hydroxyl Group AdditionEnhanced antioxidant activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid?

  • Methodological Answer : The compound can be synthesized via modified Strecker synthesis. Starting with 4-(trifluoromethyl)benzaldehyde, reaction with ammonia and cyanide forms 2-amino-2-(4-(trifluoromethyl)phenyl)acetonitrile, followed by acidic or basic hydrolysis of the nitrile group to yield the target carboxylic acid. Industrial-scale methods may employ continuous flow reactors for efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm the trifluoromethyl group and backbone structure.
  • HPLC with UV detection (λ = 210–254 nm) to assess purity, referencing standards like those in pharmacopeial guidelines .
  • Mass spectrometry (ESI or EI) for molecular weight verification .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodological Answer : Begin with in vitro assays:

  • Enzyme inhibition studies (e.g., IDO1 for immunomodulatory potential) using fluorometric or colorimetric substrates .
  • Cell proliferation assays (e.g., fibroblast cultures) to assess cytotoxicity or regenerative effects, as seen in methyl-substituted analogs .

Advanced Research Questions

Q. How does the trifluoromethyl group influence solubility and bioactivity compared to methyl or halogen substituents?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group reduces solubility in aqueous media but enhances metabolic stability and target binding. Comparative studies using analogs (e.g., 4-methylphenyl or 4-fluorophenyl derivatives) reveal ~20% lower aqueous solubility but 3-fold higher receptor affinity in enzyme inhibition assays .

Q. What strategies resolve contradictions in aggregation-dependent bioactivity data?

  • Methodological Answer : If activity varies across studies:

  • Perform dynamic light scattering (DLS) to detect aggregates in solution.
  • Use surfactants (e.g., Tween-20) or co-solvents (DMSO) to maintain monomeric states during assays .
  • Validate results with orthogonal assays (e.g., SPR for binding kinetics vs. cellular activity) .

Q. How to design structure-activity relationship (SAR) studies for pharmacological optimization?

  • Methodological Answer :

  • Synthesize analogs with substituents at the para-position (e.g., ethyl, bromo) or stereochemical variations (R/S enantiomers).
  • Test in parallel against targets (e.g., IDO1, inflammatory enzymes) and assess pharmacokinetic parameters (logP, plasma stability) .
  • Computational docking (e.g., AutoDock Vina) can predict binding modes to prioritize synthetic targets .

Q. What are common impurities in synthesis, and how are they controlled?

  • Methodological Answer : Key impurities include unhydrolyzed nitrile intermediates or regioisomers. Mitigation involves:

  • HPLC monitoring during hydrolysis (retention time: 8–10 min for the product vs. 12–14 min for nitrile).
  • Recrystallization from ethanol/water (1:3) to remove polar byproducts .

Data Analysis and Experimental Design

Q. How to statistically validate bioactivity data from low-yield synthetic batches?

  • Methodological Answer :

  • Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare biological replicates.
  • Normalize activity to purity (HPLC area%) to isolate compound-specific effects .

Q. What advanced techniques elucidate stereochemical effects on target binding?

  • Methodological Answer :

  • X-ray crystallography of the compound bound to its target (e.g., IDO1).
  • Circular dichroism (CD) to confirm enantiomeric integrity in solution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid
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2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid

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